2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 5-Methoxylated 3-Pyrrolin-2-ones : This compound is used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable in preparing agrochemicals or medicinal compounds. The synthesis involves the reaction of N-substituted pyrrolidinones with alkaline methoxide in methanol (Ghelfi et al., 2003).
Synthesis of 1-Substituted Pyrrolidin-2-One and Pyrrolidine Derivatives : These derivatives show promising antiarrhythmic and antihypertensive effects. They are synthesized from pyrrolidin-2-one derivatives and tested for their pharmacological properties (Malawska et al., 2002).
Lithium Salt with Polymeric Structure : In the synthesis of lithium salts possessing a novel polymeric structure, this compound plays a key role. The reaction involves metalation of substituted dihydroborinine isomers (Zheng and Herberich, 2001).
Palladium(II) Complexes as Catalysts : Palladium(II) complexes derived from pyrrolidine analogs are used as catalysts for methoxycarbonylation of olefins. This application highlights the compound's role in catalysis and organic synthesis (Zulu et al., 2020).
Applications in Organic Synthesis and Medicinal Chemistry
Synthesis of Optically Active Triamines : Triamines derived from pyrrolidine are synthesized for use in coordination chemistry and potential medicinal applications. Their equilibrium behavior in solution and complex formation with CuII is of particular interest (Bernauer et al., 1993).
Unusual Access to 5-Methoxy or 5,5-Dimethoxy-4-Methyl-3-Pyrrolin-2-Ones : This compound facilitates the production of pyrrolin-2-ones, which are important in various chemical syntheses (Bellesia et al., 2001).
Enantioselective Fluorodehydroxylation Reactions : Used in the synthesis of homochiral aminofluorosulphuranes, this compound aids in enantioselective fluorodehydroxylation, a significant process in chiral chemistry (Hann and Sampson, 1989).
Palladium(II) and Mercury(II) Complex Synthesis : It is involved in the synthesis of hybrid ligands having pyrrolidine ring, which are then used to create complexes with palladium(II) and mercury(II). These complexes are studied for their structural and chemical properties (Singh et al., 2003).
Conversion to 2-(Bromomethyl)pyrrolidines : The compound is used in reactions that convert methoxypiperidines to bromomethylpyrrolidines, showcasing its role in ring contraction and synthesis of novel structures (Tehrani et al., 2000).
X-ray and Spectroscopic Analysis : Its derivatives are analyzed using X-ray and spectroscopic techniques to understand their structural and optical properties, which are essential in the development of new materials (Jukić et al., 2010).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, but without specific studies on this compound, it’s difficult to predict its exact targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can have diverse modes of action, including enzyme inhibition, receptor antagonism, or modulation of ion channels .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives can influence a wide range of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. These include its chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These could potentially include changes in cellular signaling, gene expression, or metabolic activity .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other substances that could interact with the compound, and the specific characteristics of the target cells or tissues .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with carbonic anhydrase isoenzymes, such as hCA I and hCA II, which are involved in various physiological processes . The nature of these interactions typically involves inhibition of enzyme activity, which can be useful in studying enzyme function and developing enzyme inhibitors.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of carbonic anhydrase enzymes, leading to changes in cellular pH regulation and ion transport . These effects can have downstream impacts on cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes, where it can inhibit or activate enzyme activity. For example, its interaction with carbonic anhydrase involves binding to the enzyme’s active site, thereby blocking its catalytic function . This inhibition can lead to changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained inhibition of enzyme activity, which may have lasting effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, it can cause adverse effects, including toxicity and disruption of normal physiological processes . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing harmful side effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and the levels of various metabolites . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Studying these processes helps in understanding how the compound reaches its target sites and exerts its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-7(11)8(16)15-4-3-9(5-15,6-17-2)10(12,13)14/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKVQSLEYGQNDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)(COC)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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